molecular formula C13H18N4O2 B2368945 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide CAS No. 2097857-30-0

4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2368945
CAS No.: 2097857-30-0
M. Wt: 262.313
InChI Key: YYHJNRNVWCEIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetically designed small molecule that incorporates a pyrrolidine ring, a privileged scaffold in modern drug discovery . The saturated, sp3-hybridized nature of the pyrrolidine ring provides significant three-dimensional structural coverage and stereochemical complexity, which are advantageous properties for developing novel bioactive compounds and optimizing pharmacokinetic profiles . This specific molecule is functionalized with a tert-butyl group, which introduces steric bulk and can influence the compound's conformation and metabolic stability, and a pyrimidine ring, a key heterocycle that contributes to hydrogen-bonding capabilities and molecular recognition . The core structure, featuring a carboxamide linker, is a common motif in medicinal chemistry, often used to tether pharmacophores and explore structure-activity relationships (SAR). Compounds based on the pyrrolidine ring and related heterocycles are extensively investigated for a wide spectrum of biological activities, including potential applications as antibacterial, anticancer, and analgesic agents . As a chemical building block, it offers researchers a versatile intermediate for further synthetic elaboration, such as the construction of more complex, target-oriented molecules. This product is intended for research and development purposes in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)8-7-16-10(18)9(8)11(19)17-12-14-5-4-6-15-12/h4-6,8-9H,7H2,1-3H3,(H,16,18)(H,14,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHJNRNVWCEIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Biological Role
4-tert-Butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-tert-butyl, 2-oxo, pyrimidin-2-yl ~305.4 Kinase inhibition, protein binding
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide () Pyrrolidine-3-carboxamide 5-oxo, pyridin-3-yl, N-methyl ~275.3 Undisclosed (structural analogue)
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Tetrahydropyrimidine Indol-3-yl, nitrophenyl, thioxo ~437.5 Antimicrobial, cytotoxic
tert-Butyl (4-chloropyridin-2-yl)carbamate () Pyridine 4-chloro, tert-butyl carbamate ~228.7 Synthetic intermediate

Key Observations:

Core Structure Diversity :

  • The target compound’s pyrrolidine-3-carboxamide core distinguishes it from pyridine () or tetrahydropyrimidine () derivatives. This core’s conformational flexibility and hydrogen-bonding capacity may enhance target engagement compared to rigid aromatic systems.

Substituent Effects :

  • The tert-butyl group in the target compound and tert-butyl carbamate () enhances lipophilicity, which may improve membrane permeability. However, the target’s placement of tert-butyl on the pyrrolidine ring (vs. pyridine in ) likely reduces steric hindrance near the carboxamide binding site.
  • The pyrimidin-2-yl group in the target compound provides two nitrogen atoms for hydrogen bonding, contrasting with the single nitrogen in pyridin-3-yl () or the electron-withdrawing nitro group in ’s compounds. This difference could influence binding specificity in kinase or receptor targets .

Biological Implications :

  • Compounds with pyrimidinyl or indolyl substituents (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity. The target compound’s lack of a thioxo or nitro group (common in ’s antimicrobial agents) may shift its mechanism toward selective kinase inhibition, as seen in ERK2-binding analogues .

Biological Activity

4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound classified as a pyrrolidine derivative. This compound has garnered interest in various fields due to its unique structural features and potential biological activities, particularly its role in inhibiting sterol biosynthesis through the targeting of sterol 14-alpha demethylase (CYP51) . This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target of this compound is the enzyme CYP51, which plays a crucial role in sterol biosynthesis. The compound binds to the active site of CYP51, inhibiting its activity and disrupting the normal function of cellular membranes by interfering with sterol production .

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway, leading to alterations in membrane fluidity and function. This disruption can have significant implications for cell viability and function, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that the pyrrolidine ring contributes to efficient exploration of the pharmacophore space due to its sp3-hybridization. This stereochemistry is essential for the compound's interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related class of 5-oxopyrrolidine derivatives demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. These compounds were evaluated using an MTT assay, revealing structure-dependent activity where certain derivatives exhibited reduced viability in cancer cells compared to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been investigated. Compounds structurally related to this compound were screened against multidrug-resistant pathogens, showing promising results against strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus .

Case Studies and Research Findings

StudyFindings
Anticancer Study Compounds similar to 4-tert-butyl showed potent activity against A549 cells with IC50 values lower than standard chemotherapeutics like cisplatin .
Antimicrobial Study Screening revealed effectiveness against various resistant bacterial strains, indicating potential for development as antimicrobial agents .
Mechanistic Insights Inhibition of CYP51 was confirmed as a key mechanism contributing to both anticancer and antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidone core followed by amidation with pyrimidine derivatives. Key parameters include temperature control (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO for amide coupling), and catalyst use (e.g., HATU or EDCI for carboxamide bond formation). Optimization requires iterative adjustments to reaction time and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Answer: Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms the pyrrolidine and pyrimidine moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Contradictions in NMR data (e.g., unexpected coupling patterns) are resolved via 2D techniques (COSY, HSQC) or cross-validation with X-ray crystallography if crystalline forms are obtainable .

Q. What preliminary biological screening approaches are suitable for assessing its activity?

  • Answer: Initial screens include enzyme inhibition assays (e.g., kinases or proteases due to the pyrimidine’s ATP-mimetic potential) and receptor-binding studies (e.g., GPCRs). Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related targets are recommended to prioritize follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?

  • Answer: Systematic modifications to the tert-butyl group (e.g., replacing with cyclopropyl or fluorinated analogs) and pyrimidine substituents (e.g., 4- or 5-position halogenation) can elucidate steric and electronic effects. Computational docking (e.g., AutoDock Vina) paired with free-energy perturbation (FEP) calculations predicts binding affinities, guiding synthetic priorities .

Q. What strategies address poor bioavailability observed in pyrrolidine-carboxamide analogs?

  • Answer: Bioisosteric replacement of the tert-butyl group with smaller substituents (e.g., methyl or trifluoromethyl) enhances solubility. Prodrug approaches (e.g., esterification of the carboxamide) or formulation with cyclodextrins may improve oral absorption. Pharmacokinetic studies in rodent models are critical for validating modifications .

Q. How should researchers resolve discrepancies between computational predictions and experimental binding data?

  • Answer: Discrepancies often arise from solvent effects or protein flexibility. Molecular dynamics (MD) simulations (100+ ns trajectories) and alanine scanning mutagenesis of the target protein identify non-conserved interactions. Experimental validation via surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff) to refine models .

Q. What experimental designs are effective for probing metabolic stability and toxicity?

  • Answer: Liver microsome assays (human/rodent) assess Phase I/II metabolism, while CYP450 inhibition panels screen for drug-drug interaction risks. Ames tests and zebrafish embryo toxicity models provide early toxicity data. Metabolite identification via LC-MS/MS guides structural tweaks to avoid reactive intermediates .

Data Analysis and Methodological Challenges

Q. How can researchers validate the compound’s 3D conformation in solution versus solid state?

  • Answer: Compare X-ray crystallography data (solid state) with NOESY NMR (solution state) to detect conformational flexibility. Density Functional Theory (DFT) optimizations at the B3LYP/6-31G* level predict energetically favorable conformers, which are cross-referenced with experimental data .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

  • Answer: Use Z-score normalization to identify hits with >3σ activity. False-discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Machine learning models (random forests or SVMs) trained on HTS data prioritize compounds for secondary assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.